3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
8-(4-bromophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,16,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCDERDEFDAFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by cyclization and bromination reactions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the compound . It has been evaluated for its efficacy against various bacterial strains. For instance, a related triazole compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.10 to 2.50 µg/mL. This suggests that structurally similar compounds could exhibit comparable antimicrobial properties .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | Pseudomonas aeruginosa | TBD |
| Related Triazole | Vibrio cholerae | 0.50 |
| Related Triazole | Staphylococcus aureus | 0.10 |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant activities. In a study evaluating various triazole derivatives for their protective effects against seizures induced by pentylenetetrazole (PTZ), it was found that some derivatives exhibited significant protective effects with effective doses (ED50) lower than that of standard anticonvulsants. This positions triazole derivatives as promising candidates for further development in epilepsy treatment .
Table 2: Anticonvulsant Activity of Triazole Derivatives
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 23.4 | >25.6 |
| Compound B | 39.4 | >31.6 |
Synthetic Chemistry Applications
The synthesis of triazole derivatives often involves multicomponent reactions that yield complex structures with potential biological activity. The compound can be synthesized through various methods involving the reaction of suitable precursors under controlled conditions to maximize yield and purity.
Case Study: Synthesis Methodology
A notable synthesis approach involves the reaction of substituted phenols with hydrazines or hydrazones to form the triazole ring system. This method allows for the introduction of diverse substituents that can enhance biological activity or modify physicochemical properties .
Table 3: Synthesis Pathways for Triazole Compounds
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Substituted phenol + hydrazine | Formation of hydrazone |
| Step 2 | Cyclization under acidic conditions | Triazole formation |
| Step 3 | Purification via chromatography | Pure triazole derivative |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruption of cell signaling pathways and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis:
Key Observations:
- Steric Impact : Bulkier substituents like 9-isopropyl () or 9-(3-methylbutyl) () may reduce metabolic clearance but increase steric hindrance, limiting target engagement.
- Regioselectivity : Analogous triazolo[3,4-e]purine-diones (e.g., ) exhibit distinct NMR shifts due to proton deshielding, suggesting core modifications alter electronic environments .
Table: Physicochemical Properties of Selected Analogs
Biological Activity
3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and other pharmacological effects.
Chemical Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₆H₁₅BrN₆O₃
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Here are the key findings:
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various triazole compounds:
- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus , Escherichia coli , and Candida albicans .
- The compound demonstrated effective inhibition against these pathogens with lower MIC values compared to standard antibiotics .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- The compound exhibited IC₅₀ values in the micromolar range, indicating significant anticancer activity. It was found to induce apoptosis in cancer cells through caspase activation pathways .
The mechanism by which this compound exerts its biological effects is still under investigation. However:
- It is hypothesized that the presence of the bromophenyl group enhances electron density and facilitates interactions with biological targets.
- Studies suggest a possible role in inhibiting specific enzymes involved in cell proliferation and microbial growth .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Comparison (Standard Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 (Penicillin) |
| Escherichia coli | 8 | 16 (Ampicillin) |
| Candida albicans | 32 | 64 (Fluconazole) |
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
| A549 | 18 | Induction of oxidative stress |
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Q. What synthetic methodologies are established for synthesizing 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?
A multicomponent one-pot reaction is commonly employed, involving 3-amino-1H-1,2,4-triazole, barbituric acid, and substituted aromatic aldehydes (e.g., 4-bromophenyl derivatives). The reaction is catalyzed by ionic liquids such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) in a water-ethanol solvent system under reflux (3–4 hours). Progress is monitored via TLC, followed by cooling, filtration, and recrystallization in ethanol to yield pure derivatives. This method emphasizes green chemistry principles due to solvent efficiency and reduced waste .
Q. How is the compound characterized post-synthesis?
Structural characterization employs:
- IR spectroscopy to identify functional groups (e.g., C=O stretches at 1680–1707 cm⁻¹, NH stretches at ~3250 cm⁻¹).
- ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, NH signals at δ 11.0–11.2 ppm).
- EI-MS for molecular ion peaks (e.g., M⁺ at m/z 317 with 100% relative abundance).
- Elemental analysis to validate stoichiometry (e.g., C, H, N percentages within ±0.03% of theoretical values) .
Q. What safety protocols are critical during handling?
Key precautions include:
- Using PPE (gloves, lab coats, respirators) to avoid inhalation or skin contact.
- Storing in airtight containers in cool, dry, ventilated areas away from ignition sources.
- Avoiding water contact (risk of hazardous reactions) and using inert gas purges during transfers.
- Immediate decontamination of spills with absorbents and proper disposal to prevent environmental release .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
Yield optimization involves:
- Catalyst screening : Ionic liquids like [Bmim]Cl improve reaction efficiency by enhancing solubility and reducing side reactions. Phase-transfer catalysts may further accelerate kinetics .
- Solvent selection : Ethanol-water mixtures balance polarity and green chemistry metrics.
- Temperature control : Prolonged reflux (4+ hours) ensures completion but risks decomposition; real-time TLC monitoring prevents over-reaction .
Q. What are the environmental fate and ecotoxicological profiles of this compound?
Experimental designs for environmental impact assessment should:
- Evaluate abiotic transformations (hydrolysis, photolysis) under varying pH/UV conditions.
- Measure bioaccumulation in model organisms (e.g., Daphnia magna) using OECD Test Guideline 305.
- Assess biotic degradation via soil microbial communities or activated sludge systems.
- Cross-reference data with computational models (e.g., EPI Suite) to predict persistence and toxicity .
Q. How do structural modifications influence biological activity?
Substituent effects are studied by:
- Introducing electron-withdrawing groups (e.g., -Br, -Cl) on the aryl aldehyde to enhance electrophilicity and binding affinity.
- Screening derivatives for antimicrobial/antitumor activity via in vitro assays (e.g., MIC against S. aureus, IC₅₀ in cancer cell lines).
- Correlating spectral data (e.g., NMR chemical shifts) with bioactivity trends to identify pharmacophores .
Q. What computational approaches predict binding interactions or reactivity?
Advanced methods include:
- Molecular docking (AutoDock Vina) to simulate ligand-receptor interactions with target proteins (e.g., kinase enzymes).
- DFT calculations (Gaussian 09) to map electron density, HOMO-LUMO gaps, and reaction pathways.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over nanosecond timescales .
Q. How can contradictions in spectral or analytical data be resolved?
Strategies include:
- Cross-validating elemental analysis with theoretical stoichiometry to confirm purity.
- Comparing experimental ¹H NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictors).
- Repeating synthesis under inert atmospheres to rule out oxidation artifacts.
- Employing 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
